Xorphanol mesylate
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Overview
Description
Xorphanol mesylate: is an opioid analgesic belonging to the morphinan family. It is known by its developmental code name TR-5379 or TR-5379M. Despite its potential as a potent analgesic, this compound was never marketed due to various reasons, including side effects observed during human trials .
Preparation Methods
The synthesis of xorphanol mesylate involves several steps, starting with the preparation of the core morphinan structure. The synthetic route typically includes:
Formation of the morphinan core: This involves the cyclization of appropriate precursors to form the morphinan skeleton.
Functionalization: Introduction of functional groups such as the cyclobutylmethyl group and the methylene group at specific positions on the morphinan core.
Chemical Reactions Analysis
Xorphanol mesylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The mesylate group can be substituted by nucleophiles, leading to the formation of various derivatives. .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the structure-activity relationships of opioid analgesics.
Biology: Research on xorphanol mesylate has provided insights into the functioning of opioid receptors and their role in pain management.
Medicine: Although not marketed, the compound has been investigated for its analgesic properties and potential use in pain management.
Mechanism of Action
Xorphanol mesylate acts as a mixed agonist-antagonist of opioid receptors. It preferentially acts as a high-efficacy partial agonist or near-full agonist of the kappa-opioid receptor, and to a lesser extent, as a partial agonist of the mu-opioid receptor. It also acts as an agonist of the delta-opioid receptor. The compound produces potent analgesia by binding to these receptors and modulating pain signals .
Comparison with Similar Compounds
Xorphanol mesylate is unique due to its mixed agonist-antagonist properties and its high efficacy at the kappa-opioid receptor. Similar compounds include:
Butorphanol: Another mixed agonist-antagonist opioid analgesic.
Cyclorphan: A compound with similar structural features and opioid receptor activity.
Levorphanol: An opioid analgesic with a different receptor binding profile.
Nalmefene: An opioid receptor antagonist with some agonist properties
These compounds share structural similarities with this compound but differ in their receptor binding profiles and pharmacological effects.
Properties
CAS No. |
77287-90-2 |
---|---|
Molecular Formula |
C24H35NO4S |
Molecular Weight |
433.6 g/mol |
IUPAC Name |
(1R,9R,10R,11S)-17-(cyclobutylmethyl)-11-methyl-13-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;methanesulfonic acid |
InChI |
InChI=1S/C23H31NO.CH4O3S/c1-15-10-16(2)22-21-11-18-6-7-19(25)12-20(18)23(22,13-15)8-9-24(21)14-17-4-3-5-17;1-5(2,3)4/h6-7,12,16-17,21-22,25H,1,3-5,8-11,13-14H2,2H3;1H3,(H,2,3,4)/t16-,21+,22-,23+;/m0./s1 |
InChI Key |
VRWTWCLVCNQJGM-ZBWZZBALSA-N |
SMILES |
CC1CC(=C)CC23C1C(CC4=C2C=C(C=C4)O)N(CC3)CC5CCC5.CS(=O)(=O)O |
Isomeric SMILES |
C[C@H]1CC(=C)C[C@@]23[C@@H]1[C@@H](CC4=C2C=C(C=C4)O)N(CC3)CC5CCC5.CS(=O)(=O)O |
Canonical SMILES |
CC1CC(=C)CC23C1C(CC4=C2C=C(C=C4)O)N(CC3)CC5CCC5.CS(=O)(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-(cyclobutylmethyl)-8 beta-methyl-6-methylenemorphinan-3-ol N-CBM-MMM TR 5379 TR-5379M xorphanol mesylate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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